An In-Depth Technical Guide to 1,3,5-Trimethyl-1H-pyrazol-4-amine
An In-Depth Technical Guide to 1,3,5-Trimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,5-Trimethyl-1H-pyrazol-4-amine, a substituted pyrazole of interest in chemical research and drug discovery. This document collates available data on its identity, physicochemical characteristics, spectral data, and reactivity. It also presents a plausible synthetic route and discusses the broader biological potential of the pyrazole scaffold, inviting further investigation into this specific molecule.
Chemical Identity and Physical Properties
1,3,5-Trimethyl-1H-pyrazol-4-amine, also known as 4-Amino-1,3,5-trimethylpyrazole, is a heterocyclic amine with the molecular formula C₆H₁₁N₃.[1] It presents as a solid, ranging in appearance from white to cream or pale brown crystals or powder.[2]
Table 1: Physicochemical Properties of 1,3,5-Trimethyl-1H-pyrazol-4-amine
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃ | [1] |
| Molecular Weight | 125.17 g/mol | [3] |
| CAS Number | 28466-21-9 | [1] |
| IUPAC Name | 1,3,5-trimethyl-1H-pyrazol-4-amine | [3] |
| Melting Point | 100.0-106.0 °C | [2] |
| Boiling Point (Predicted) | 297.6 ± 35.0 °C | [4] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 3.73 ± 0.10 | [4] |
| Appearance | White to cream to pale brown crystals or powder | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
Spectral Data
The structural elucidation of 1,3,5-Trimethyl-1H-pyrazol-4-amine is supported by various spectroscopic techniques.
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of 1,3,5-Trimethyl-1H-pyrazol-4-amine is available through the NIST/EPA Gas-Phase Infrared Database.[1] Key characteristic absorption bands are expected for the N-H stretching of the primary amine, C-H stretching of the methyl groups, and C=C and C-N stretching of the pyrazole ring.
Mass Spectrometry
Electron ionization mass spectrometry data for this compound is available.[1] The molecular ion peak (M+) would be expected at an m/z of approximately 125. Fragmentation patterns of pyrazoles can be complex, but characteristic losses of methyl groups and fragments of the pyrazole ring are anticipated.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show singlets for the three methyl groups at distinct chemical shifts. The N-CH₃ signal would likely appear in the range of 3.5-4.0 ppm. The C₃-CH₃ and C₅-CH₃ signals would be located in the aliphatic region, typically around 2.0-2.5 ppm. The two protons of the amino group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
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¹³C NMR: The spectrum would display six distinct carbon signals. The C₃, C₄, and C₅ carbons of the pyrazole ring would resonate in the aromatic/heteroaromatic region. The carbons of the three methyl groups would appear in the upfield region of the spectrum.
Chemical Reactivity and Synthesis
Reactivity
4-aminopyrazoles are versatile intermediates in organic synthesis. The amino group can undergo various reactions, including:
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Condensation Reactions: As a primary amine, it can react with aldehydes and ketones to form Schiff bases.
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Acylation and Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides, and sulfonated with sulfonyl chlorides.
-
N-Arylation and N-Alkylation: The nitrogen of the amino group can be arylated or alkylated under appropriate conditions.
The pyrazole ring itself is aromatic and can undergo electrophilic substitution reactions, although the position of substitution will be directed by the existing substituents.
Synthesis
A common and plausible synthetic route to 1,3,5-Trimethyl-1H-pyrazol-4-amine is through the reduction of the corresponding 4-nitro derivative, 1,3,5-trimethyl-4-nitro-1H-pyrazole. This precursor can be synthesized, and its subsequent reduction would yield the desired amine.
Experimental Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazol-4-amine via Reduction of 1,3,5-trimethyl-4-nitropyrazole
This protocol is a generalized procedure based on standard methods for the reduction of aromatic nitro compounds.
Materials:
-
1,3,5-trimethyl-4-nitro-1H-pyrazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3,5-trimethyl-4-nitro-1H-pyrazole in a suitable solvent like ethanol or acetic acid.
-
Addition of Reducing Agent: Add an excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O or Fe powder) to the solution.
-
Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using tin, carefully basify the mixture with a concentrated NaOH solution to precipitate tin salts. If using iron, filter the mixture to remove the iron residues and then basify the filtrate.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure 1,3,5-Trimethyl-1H-pyrazol-4-amine.
Caption: Synthetic workflow for 1,3,5-Trimethyl-1H-pyrazol-4-amine.
Biological Activity and Potential Applications
While specific biological activities for 1,3,5-Trimethyl-1H-pyrazol-4-amine are not extensively documented in the public domain, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have demonstrated a wide range of biological activities, including but not limited to:
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Anticancer
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Anti-inflammatory
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Antimicrobial
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Antiviral
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Anticonvulsant
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Antidepressant
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Hypoglycemic
The presence of the amino and methyl groups on the pyrazole ring of 1,3,5-Trimethyl-1H-pyrazol-4-amine provides opportunities for further chemical modification to explore its therapeutic potential. For instance, derivatives of this compound have been synthesized and investigated for their acaricidal and insecticidal activities.[4]
Given the diverse bioactivities of pyrazoles, 1,3,5-Trimethyl-1H-pyrazol-4-amine represents a valuable starting point for the design and synthesis of novel drug candidates. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
Caption: Logical workflow for exploring the biological potential of the core compound.
Safety and Handling
1,3,5-Trimethyl-1H-pyrazol-4-amine is classified as a warning-level hazard. It is reported to cause skin irritation (H315) and serious eye irritation (H319).[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1,3,5-Trimethyl-1H-pyrazol-4-amine is a readily accessible and versatile chemical building block. This guide has summarized its key chemical and physical properties, providing a foundation for its use in research and development. The rich history of the pyrazole core in medicinal chemistry suggests that this particular derivative holds significant potential for the discovery of novel bioactive compounds. Further experimental validation of its predicted properties and a thorough investigation of its pharmacological profile are encouraged.
References
- 1. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]
- 2. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 1,3,5-trimethyl-1H-pyrazol-4-amine | C6H11N3 | CID 161603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid CAS#: 1125-29-7 [m.chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
